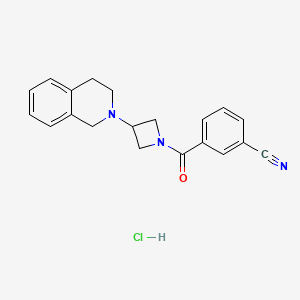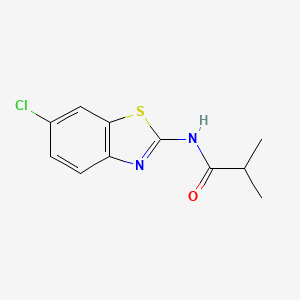
N-(2-氯乙基)-N-甲基磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-N-methylsulfamoyl chloride is an organic compound with the molecular formula C3H7Cl2NO2S. It is a chlorinated derivative of sulfamoyl chloride and is known for its reactivity and applications in various chemical processes.
科学研究应用
N-(2-chloroethyl)-N-methylsulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as n-(2-chloroethyl)-n-nitrosoureas are known to target dna, causing dna damage and leading to cell death .
Mode of Action
N-(2-chloroethyl)-N-methylsulfamoyl chloride likely interacts with its targets through a nucleophilic substitution reaction . The compound may generate isocyanates along with other reactive intermediates, which can further break down to produce DNA adducts and various other metabolites .
Biochemical Pathways
It’s plausible that the compound’s interaction with dna could disrupt essential cellular processes, such as dna replication and transcription, leading to cell death .
Result of Action
The molecular and cellular effects of N-(2-chloroethyl)-N-methylsulfamoyl chloride’s action likely involve DNA damage, disruption of essential cellular processes, and ultimately, cell death .
准备方法
Synthetic Routes and Reaction Conditions
N-(2-chloroethyl)-N-methylsulfamoyl chloride can be synthesized through the reaction of N-methylsulfamoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N-(2-chloroethyl)-N-methylsulfamoyl chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methylsulfamoyl chloride and 2-chloroethanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, toluene
Temperature: Typically controlled between 0°C to 25°C
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(2-aminoethyl)-N-methylsulfamoyl chloride when reacted with an amine.
Hydrolysis: N-methylsulfamoyl chloride and 2-chloroethanol
相似化合物的比较
Similar Compounds
- N-(2-chloroethyl)-N,N-dimethylammonium chloride
- N-(2-chloroethyl)-N-nitrosourea
- Mustard gas (bis(2-chloroethyl) sulfide)
Uniqueness
N-(2-chloroethyl)-N-methylsulfamoyl chloride is unique due to its specific reactivity profile and the presence of both a chlorinated ethyl group and a sulfamoyl chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
N-(2-chloroethyl)-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDKFLVWRQKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
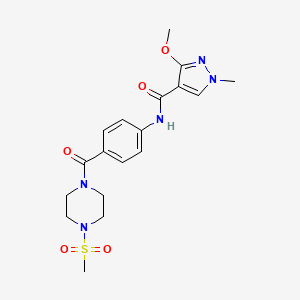


![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine](/img/structure/B2506392.png)
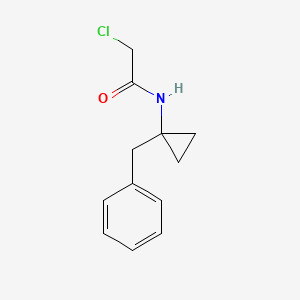


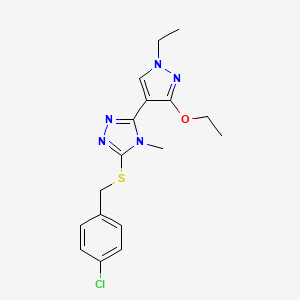
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
